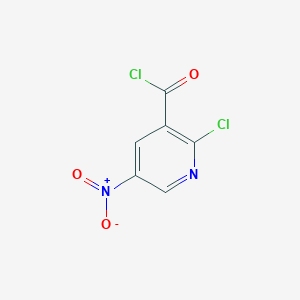

2-Chloro-5-nitropyridine-3-carbonyl chloride

Description

2-Chloro-5-nitropyridine-3-carbonyl chloride is a halogenated pyridine derivative featuring a nitro group at position 5, a chlorine atom at position 2, and a reactive carbonyl chloride group at position 2. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic carbonyl chloride moiety, which facilitates nucleophilic substitution or condensation reactions . Its molecular formula is C₆H₂ClN₂O₃, with a molecular weight of 208.55 g/mol (calculated from analogous structures in evidence).

Properties

IUPAC Name |

2-chloro-5-nitropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCLUZVJDJBDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Chlorination Sequential Approach

The most widely documented method involves a sequential nitration and chlorination strategy. Starting from chlorinated pyridine derivatives, nitration introduces the nitro group at the 5-position, followed by carbonyl chloride functionalization at the 3-position. Key steps include:

-

Nitration : 3-Chloropyridine undergoes nitration using a mixture of sulfuric acid and nitric acid (1:1 v/v) at 55–65°C for 10–12 hours, yielding 3-chloro-5-nitropyridine.

-

Carbonyl Chloride Formation : The intermediate is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline (1.0–1.5 mol eq) and tetramethylammonium chloride (0.2–0.4 mol eq) at 120–125°C for 5–8 hours. This step achieves a 76.9% yield under optimized conditions.

Mechanistic Insight : The reaction proceeds via nucleophilic aromatic substitution, where POCl₃ acts as both a solvent and chlorinating agent. The electron-withdrawing nitro group directs chlorination to the 3-position, while the carbonyl chloride forms through oxidative addition.

Direct Chlorination Using Hypochlorous Anhydride

An alternative method employs hypochlorous anhydride (Cl₂O) for direct chlorination of 5-nitropyridine-3-carboxylic acid. Key parameters include:

-

Reaction Conditions : Conducted in dichloromethane at −15°C to 20°C for 4 hours with triethylamine and zinc chloride as catalysts.

-

Yield : This green chemistry approach achieves 98% yield with >99% purity, highlighting its efficiency.

Advantages : Lower energy requirements and reduced by-product formation compared to traditional POCl₃-based methods.

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Temperature Range | Yield | By-Products |

|---|---|---|---|---|

| Nitration-Chlorination | POCl₃, N,N-diethylaniline | 120–125°C | 76.9% | Phosphorus residues |

| Direct Chlorination | Cl₂O, ZnCl₂, Et₃N | −15–20°C | 98% | Minimal |

| Hydrolytic Route | Aqueous HCl, NaNO₂ | 0–5°C | 81.3% | Diazonium intermediates |

Key Findings :

-

The Direct Chlorination method outperforms others in yield and purity but requires stringent temperature control.

-

The Nitration-Chlorination approach, while lower-yielding, is industrially scalable due to reagent availability.

Optimization Strategies and Challenges

Solvent and Catalyst Selection

-

POCl₃ vs. Thionyl Chloride (SOCl₂) : POCl₃ provides superior reactivity for carbonyl chloride formation but generates acidic waste, necessitating neutralization. SOCl₂ offers easier handling but lower yields (≤70%).

-

Catalytic Additives : Tetramethylammonium chloride enhances chlorination efficiency by stabilizing reactive intermediates, reducing side reactions.

Temperature and Reaction Time

-

Low-Temperature Regimes : Maintaining temperatures below 0°C during diazotization (e.g., NaNO₂/HCl) minimizes decomposition of nitro intermediates.

-

High-Temperature Chlorination : Prolonged heating at 120–125°C ensures complete conversion but risks thermal degradation.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitropyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

Reduction Reactions: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-3-chlorocarbonyl-5-nitropyridine and 2-amino-3-chlorocarbonyl-5-nitropyridine.

Reduction Reactions: Products include 2-chloro-3-chlorocarbonyl-5-aminopyridine.

Oxidation Reactions: Products include various oxidized forms of the nitrogen atom in the pyridine ring.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-nitropyridine-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

- Antibiotics : It is used in the synthesis of antibiotics, aiding in the development of new antibacterial agents.

- Antiviral Agents : The compound has shown potential in the synthesis of antiviral medications, contributing to therapeutic approaches against viral infections.

- Cardiotonic Drugs : It acts as an intermediate in the production of drugs that enhance cardiac function.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of 2-chloro-5-nitropyridine exhibit cytotoxic properties against cancer cell lines. A study demonstrated that modifying the nitro group can enhance the anticancer activity of pyridine derivatives, making this compound integral to developing novel anticancer therapies .

Agrochemical Applications

The compound is also significant in agricultural chemistry:

- Pesticides and Herbicides : It is utilized as an intermediate in synthesizing various pesticides and herbicides, contributing to crop protection strategies.

- Plant Growth Regulators : Its derivatives are explored for their role in enhancing plant growth and productivity.

Case Study: Synthesis of Plant Growth Regulators

A recent patent outlines a method for synthesizing plant growth regulators using 2-chloro-5-nitropyridine-3-carbonyl chloride. This method emphasizes the compound's versatility in developing agrochemicals with specific biological activities .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound is valuable for:

- Nucleophilic Substitution Reactions : The chlorine atom on the pyridine ring can be replaced by various nucleophiles, facilitating the synthesis of complex organic molecules.

- Building Blocks for Other Compounds : It serves as a building block for creating more complex structures, including heterocycles and other functionalized pyridines.

Table 1: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Synthesis of Antibiotics | 85.7 | |

| Synthesis of Plant Growth Regulators | 93.5 | |

| Nucleophilic Substitution | Varies |

Research Insights

Recent studies have focused on the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in various solvents, highlighting its role in understanding reaction mechanisms in organic synthesis .

Additionally, theoretical studies have been conducted to explore the electronic properties and reactivity patterns of this compound, providing insights into its potential applications in developing new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitropyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of protein-ligand binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

2-(Chlorothio)pyridine-3-carbonyl chloride (CAS 156896-55-8)

- Structure : Chlorothio (-SCl) at position 2, carbonyl chloride at position 3.

- Molecular Formula: C₆H₃Cl₂NOS.

- Key Differences: The chlorothio group is a superior leaving group compared to chlorine, enhancing reactivity in nucleophilic aromatic substitution.

5-Chloro-2-methylpyridine-3-carbonyl chloride (CAS 1207529-88-1)

- Structure : Methyl (-CH₃) at position 2, chlorine at position 5, carbonyl chloride at position 3.

- Molecular Formula: C₇H₅Cl₂NO.

- Key Differences : The methyl group introduces steric hindrance, limiting accessibility to the carbonyl chloride. This reduces reactivity in bulky nucleophile reactions but may improve stability during storage .

2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8)

- Structure : Methyl at position 5, nitro at position 3, chlorine at position 2.

- Molecular Formula : C₆H₅ClN₂O₂.

- Key Differences : Lacks the carbonyl chloride group, making it less reactive in acylations. Primarily used as a precursor for herbicides and pharmaceuticals via nitro-group reductions .

5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2)

- Structure : Hydroxyl (-OH) at position 2, nitro at position 3, chlorine at position 4.

- Molecular Formula : C₅H₃ClN₂O₃.

- Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. However, it cannot participate in acyl transfer reactions like the carbonyl chloride variant .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| 2-Chloro-5-nitropyridine-3-carbonyl chloride | 208.55 | -NO₂, -Cl, -COCl | High electrophilicity; prone to hydrolysis |

| 2-(Chlorothio)pyridine-3-carbonyl chloride | 208.07 | -SCl, -COCl | Enhanced leaving group ability |

| 5-Chloro-2-methylpyridine-3-carbonyl chloride | 190.02 | -CH₃, -Cl, -COCl | Steric hindrance reduces reaction rates |

| 2-Chloro-5-methyl-3-nitropyridine | 172.57 | -CH₃, -Cl, -NO₂ | Nitro group aids in redox reactions |

| 5-Chloro-2-hydroxy-3-nitropyridine | 174.54 | -OH, -Cl, -NO₂ | Soluble in water; forms stable salts |

Biological Activity

2-Chloro-5-nitropyridine-3-carbonyl chloride (C₇H₄ClN₃O₂) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a nitro and a chlorocarbonyl group, which contribute to its reactivity and interaction with biological targets.

The molecular structure of 2-Chloro-5-nitropyridine-3-carbonyl chloride allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as amines or thiols, which may enhance its biological activity.

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially altering the compound's pharmacological properties.

- Hydrolysis : The carbonyl chloride can hydrolyze to form carboxylic acids, influencing its solubility and reactivity in biological systems.

The biological activity of 2-Chloro-5-nitropyridine-3-carbonyl chloride is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, disrupting their normal functions. This mechanism can lead to decreased enzymatic activity, which is crucial in pathways such as protein-ligand interactions and metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of 2-Chloro-5-nitropyridine-3-carbonyl chloride exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The compound's effectiveness appears to correlate with structural modifications that enhance its binding affinity to microbial targets.

Cytotoxicity Studies

In vitro studies have demonstrated that 2-Chloro-5-nitropyridine-3-carbonyl chloride and its derivatives possess cytotoxic effects against cancer cell lines. The MTT assay has been commonly employed to assess cell viability in the presence of this compound. Notably, some studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Case Studies and Research Findings

- Anticancer Properties : A study investigating the cytotoxicity of various pyridine derivatives found that 2-Chloro-5-nitropyridine-3-carbonyl chloride exhibited significant activity against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity .

- Enzyme Inhibition : Another research highlighted the compound's role in inhibiting specific enzymes involved in metabolic pathways. This inhibition was linked to structural features of the compound that facilitate strong interactions with enzyme active sites.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-nitropyridine | Nitro and chloro groups | Antimicrobial, anticancer |

| 2-Chloro-3-nitropyridine | Lacks carbonyl group | Moderate antimicrobial |

| 2-Chloro-5-methylpyridine | Methyl substitution | Lower cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-5-nitropyridine-3-carbonyl chloride in laboratory settings?

- Answer : The compound is classified under GHS hazard codes H315 (skin irritation), H319 (severe eye damage), and H335 (respiratory irritation). Key safety measures include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Engineering controls: Fume hoods to prevent inhalation of vapors or aerosols during synthesis or purification .

- Emergency protocols: Immediate flushing of eyes with water for ≥15 minutes upon exposure and avoiding dust formation during storage .

Q. What synthetic routes are commonly employed to prepare 2-chloro-5-nitropyridine-3-carbonyl chloride?

- Answer : A validated method involves chlorination of 3-nitropyridine using dichloride monoxide under low-temperature conditions (-15°C to 0°C). Key steps include:

- Mixing 3-nitropyridine with alkali and chloride salts in a solvent.

- Gradual addition of dichloride monoxide, followed by stirring at controlled temperatures.

- Isolation via organic layer separation and purification under reduced pressure .

Q. How can researchers confirm the structural identity of 2-chloro-5-nitropyridine-3-carbonyl chloride?

- Answer : Structural characterization typically combines:

- Nuclear Magnetic Resonance (NMR) : and NMR to identify carbonyl (C=O) and aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (212.05 g/mol for C₅H₃Cl₂NO₂S) .

- X-ray Crystallography : For solid-state analysis, SHELX software (e.g., SHELXL) refines crystal structures, though challenges arise due to potential twinning or low-resolution data .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-chloro-5-nitropyridine-3-carbonyl chloride in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models reaction pathways by calculating:

- Electron density distribution at the carbonyl carbon and chloro-substituted positions.

- Activation energies for nucleophilic attack by amines or thiols .

Q. What experimental strategies resolve contradictions in reaction yields during acylative coupling reactions?

- Answer : Common issues include competing hydrolysis of the acyl chloride or steric hindrance. Mitigation strategies:

- Temperature control : Reactions conducted at -10°C to minimize hydrolysis .

- Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates.

- Catalytic additives : Use of dimethylaminopyridine (DMAP) to enhance nucleophilicity .

Q. What are the emerging applications of 2-chloro-5-nitropyridine-3-carbonyl chloride in medicinal chemistry?

- Answer : The compound serves as a versatile intermediate:

- Pharmacophore design : Nitro and acyl chloride groups enable synthesis of antimicrobial or antimalarial agents (e.g., cyclic amidines) .

- Bioconjugation : Reacts with amine-containing biomolecules (e.g., peptides) to form stable amide bonds for drug delivery systems .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.